molecular formula C13H22INO3 B2997001 Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2169497-71-4

Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2997001
CAS No.: 2169497-71-4
M. Wt: 367.227
InChI Key: QAQGYRHHTRGOTI-UHFFFAOYSA-N
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Description

Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure features a spirocyclic nonane ring system with an iodinated methyl group and a tert-butyl ester functional group, which contribute to its reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting tert-butyl 4-methylenepiperidine-1-carboxylate with a zinc/copper couple in the presence of trichloroacetyl chloride.

    Iodination: The iodination of the spirocyclic intermediate is achieved by treating it with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide can lead to the formation of an iodinated alcohol .

Mechanism of Action

The mechanism of action of tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate involves its reactivity towards nucleophiles and oxidizing agents. The iodinated methyl group serves as a reactive site for nucleophilic attack, leading to the formation of various derivatives. Additionally, the compound’s spirocyclic structure provides rigidity and stability, which can influence its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate is unique due to its specific spirocyclic structure and the presence of both an iodinated methyl group and a tert-butyl ester functional group. This combination of features provides distinct reactivity and stability, making it a versatile compound for various chemical and biological applications .

Properties

IUPAC Name

tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-8-10(7-14)17-9-13(15)5-4-6-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQGYRHHTRGOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OCC12CCC2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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